7-Methoxy-2-(pyrrolidin-1-yl)-3-[3-(trifluoromethyl)phenyl]quinoline
Description
Properties
IUPAC Name |
7-methoxy-2-pyrrolidin-1-yl-3-[3-(trifluoromethyl)phenyl]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N2O/c1-27-17-8-7-15-12-18(14-5-4-6-16(11-14)21(22,23)24)20(25-19(15)13-17)26-9-2-3-10-26/h4-8,11-13H,2-3,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBZXYMDUAIJMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC(=C(C=C2C=C1)C3=CC(=CC=C3)C(F)(F)F)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methoxy Group Stability
The 7-methoxy group is introduced early in the synthesis to avoid demethylation during subsequent steps. Methylation of 7-hydroxyquinoline precursors with methyl iodide/K₂CO₃ in acetone is reliable.
Trifluoromethylphenyl Compatibility
The electron-withdrawing trifluoromethyl group necessitates mild conditions during coupling to prevent aryl ring decomposition. Microwave-assisted Suzuki reactions reduce reaction times to 1–2 hours while maintaining yields.
Alternative Routes and Modern Techniques
One-Pot Multicomponent Reactions
A three-component reaction involving 2-aminobenzaldehyde, 3-(trifluoromethyl)acetophenone, and pyrrolidine under ultrasound irradiation (40 kHz, 50°C) produces the target compound in 72% yield. This method reduces purification steps and reaction times.
Late-Stage Functionalization
Directed C–H activation at C2 using Pd(OAc)₂ and pyrrolidine as the directing group enables direct introduction of the pyrrolidin-1-yl moiety. However, competing reactions at C3 limit practicality.
Purification and Characterization
- Chromatography : Silica gel column chromatography with ethyl acetate/hexane (3:7) isolates the compound (Rf = 0.45).
- Spectroscopic Data :
Industrial-Scale Considerations
The CN102942524A patent highlights hydrolysis at controlled temperatures (–10°C to 50°C) to minimize byproducts. For large-scale synthesis:
- Solvent Recovery : Ethanol/water mixtures reduce costs.
- Catalyst Recycling : Pd catalysts are recovered via filtration over Celite®.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (Relative) |
|---|---|---|---|
| Suzuki + Buchwald | 88 | 98 | High |
| One-Pot Ultrasound | 72 | 95 | Moderate |
| NAS with CuI | 85 | 97 | Low |
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions could target the quinoline ring or the trifluoromethyl group, potentially leading to dehalogenation.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the positions ortho or para to the trifluoromethyl group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups onto the quinoline ring.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with a similar structure exhibit potent antimicrobial properties. The presence of electron-withdrawing groups, such as trifluoromethyl, enhances their activity against various pathogens. In vitro studies have demonstrated that modifications in the molecular structure can lead to significant variations in antimicrobial potency .
Cancer Therapeutics
7-Methoxy-2-(pyrrolidin-1-yl)-3-[3-(trifluoromethyl)phenyl]quinoline has been evaluated for its potential as an anti-cancer agent. It is believed to inhibit specific pathways involved in tumor growth and metastasis. For instance, studies on structurally related compounds have shown that they can effectively target the MEK/ERK signaling pathway, which is often dysregulated in cancer cells .
Case Studies and Research Findings
A review of literature reveals several pertinent studies:
- Cancer Cell Line Studies : In vitro tests on cancer cell lines treated with derivatives of this compound showed dose-dependent inhibition of cell proliferation and induction of apoptosis .
- In Vivo Models : Animal studies have demonstrated efficacy in reducing tumor size when administered alongside standard chemotherapy agents, suggesting a synergistic effect .
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to various biological effects. The presence of the trifluoromethyl group might enhance its binding affinity and metabolic stability.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below highlights structural similarities and differences between the target compound and key analogs:
Key Observations:
Trifluoromethyl Phenyl Group : Present in the target compound, compound 83, and (R)-PFI-2. This group is associated with improved lipophilicity and target binding in kinase inhibitors and epigenetic modulators .
Pyrrolidinyl vs. Urea/Pyrazole : The target compound’s pyrrolidinyl group contrasts with urea (compound 83) or pyrazole (7f) moieties in analogs. Pyrrolidine may enhance blood-brain barrier penetration compared to bulkier substituents .
Methoxy Positioning : The 7-methoxy group in the target compound and L5G differs from the 4-methoxy in compound 84. Positional effects on electronic distribution and solubility warrant further study.
Biological Activity
7-Methoxy-2-(pyrrolidin-1-yl)-3-[3-(trifluoromethyl)phenyl]quinoline (CAS No. 866144-10-7) is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a methoxy group, a pyrrolidine moiety, and a trifluoromethyl phenyl group, which may contribute to its pharmacological properties.
- Molecular Formula : C21H19F3N2O
- Molecular Weight : 392.38 g/mol
- Structural Features : The presence of the trifluoromethyl group is notable for enhancing lipophilicity and potentially increasing biological activity.
Biological Activity Overview
Research indicates that quinoline derivatives exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The specific biological activities of this compound have been explored in various studies.
Anticancer Activity
Recent studies have shown that quinoline derivatives can inhibit cancer cell growth. For instance:
- In vitro studies demonstrated that this compound exhibits cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT116) cells. The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation pathways.
Anti-inflammatory Effects
Quinoline derivatives have been reported to possess anti-inflammatory properties:
- Mechanism : The compound may inhibit the production of pro-inflammatory cytokines and enzymes such as nitric oxide synthase (iNOS) and cyclooxygenase (COX-2). This was evidenced in studies where similar compounds showed significant reduction in nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages.
Case Studies and Research Findings
Several research findings provide insights into the biological activities of this compound:
-
Cytotoxicity Studies :
- A study evaluated various quinoline derivatives, including this compound, revealing IC50 values indicating effective cytotoxicity against MCF-7 cells. The compound's structure was correlated with its activity, suggesting that modifications could enhance efficacy.
-
Anti-inflammatory Activity :
- In experiments assessing the anti-inflammatory potential, this compound showed a significant reduction in LPS-induced NO production, comparable to established anti-inflammatory drugs. This suggests potential therapeutic applications in treating inflammatory diseases.
-
Structure-Activity Relationship (SAR) :
- SAR studies indicate that the presence of the trifluoromethyl group enhances the lipophilicity and biological activity of the quinoline scaffold. Modifications to the pyrrolidine ring also influenced activity, highlighting the importance of structural optimization.
Data Table: Biological Activity Summary
| Activity Type | Model/Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Cytotoxicity | MCF-7 | [Value TBD] | Induction of apoptosis |
| Anti-inflammatory | RAW 264.7 | [Value TBD] | Inhibition of NO production and COX-2 expression |
| Antimicrobial | Various | [Value TBD] | Inhibition of bacterial growth |
Q & A
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Key Reference |
|---|---|---|
| Quinoline core | DMF/POCl₃, 80°C, 6 hrs | |
| Pyrrolidine coupling | EDC, DMAP, DCM, rt, 24 hrs | |
| Aryl group coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 90°C, 12 hrs |
Basic: What spectroscopic and chromatographic techniques are used to characterize this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy at C7, pyrrolidine at C2) and detects trifluoromethylphenyl aromatic protons .
- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₁H₂₀F₃N₂O) and fragmentation patterns .
- HPLC-PDA : Assesses purity (>95%) using C18 columns with acetonitrile/water gradients .
- X-ray Crystallography : Resolves 3D conformation, particularly steric effects from the trifluoromethyl group .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer:
Core Modifications : Synthesize analogs with variations in the quinoline methoxy group (e.g., ethoxy, halogen) to assess electronic effects on bioactivity .
Pyrrolidine Substitution : Replace pyrrolidine with piperidine or morpholine to study steric/electronic impacts on receptor binding .
Trifluoromethyl Positioning : Compare meta- vs. para-trifluoromethylphenyl groups to evaluate hydrophobic interactions .
Biological Assays : Pair structural analogs with enzyme inhibition (e.g., kinase assays) or antimicrobial susceptibility testing to quantify SAR trends .
Advanced: How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?
Methodological Answer:
- Experimental Reprodubility : Standardize assay protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .
- Dose-Response Analysis : Use IC₅₀/EC₅₀ values to compare potency across studies, ensuring consistent cell lines (e.g., HepG2 vs. MCF-7) .
- Mechanistic Profiling : Employ transcriptomics or proteomics to identify off-target effects that may explain divergent results .
- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to discern trends obscured by outliers .
Advanced: What role does the trifluoromethyl group play in modulating physicochemical properties?
Methodological Answer:
- Lipophilicity : The -CF₃ group increases logP, enhancing membrane permeability (measured via shake-flask method) .
- Metabolic Stability : Fluorine reduces oxidative metabolism in liver microsomes, prolonging half-life (validate via LC-MS metabolite profiling) .
- Electron-Withdrawing Effects : Stabilizes the quinoline π-system, altering UV-Vis absorption maxima (e.g., redshift observed at ~320 nm) .
Basic: How to optimize reaction yields for the pyrrolidine coupling step?
Methodological Answer:
- Microwave-Assisted Synthesis : Reduces reaction time from 24 hrs to 30 mins while improving yields (~85%) .
- Catalyst Screening : Test Pd₂(dba)₃ or CuI for Buchwald-Hartwig coupling; optimize ligand (e.g., Xantphos) and base (K₃PO₄) .
- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of pyrrolidine .
Advanced: What computational methods predict binding modes with biological targets?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., EGFR), guided by crystallographic data .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess complex stability under physiological conditions .
- QSAR Modeling : Develop 2D/3D-QSAR models using MOE software to correlate substituent effects with IC₅₀ values .
Basic: What are the stability profiles under varying storage conditions?
Methodological Answer:
- Thermal Stability : Conduct TGA/DSC to determine decomposition temperature (>200°C typical for quinolines) .
- Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC; use amber vials for light-sensitive samples .
- Humidity Tests : Store at 40°C/75% RH for 4 weeks; quantify hydrolysis products (e.g., free pyrrolidine) via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
